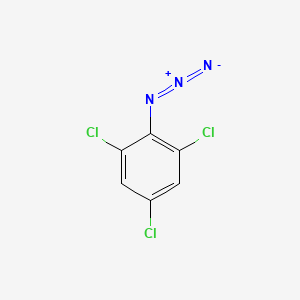

2-Azido-1,3,5-trichlorobenzene

Description

General Significance of Aryl Azides in Chemical Research

Aryl azides, the chemical class to which 2-azido-1,3,5-trichlorobenzene belongs, are organic compounds characterized by the presence of an azide (B81097) (–N₃) functional group attached to an aromatic ring. wikipedia.org These compounds are of considerable interest in chemical research due to their versatile reactivity. The azide group is a robust functional group that can participate in a wide array of chemical transformations, making aryl azides valuable precursors and intermediates in organic synthesis. wikipedia.orgnih.gov

One of the most notable applications of aryl azides is in "click chemistry," a concept introduced by Karl Barry Sharpless. wikipedia.org Specifically, the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of this field. wikipedia.org This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I), making it a reliable method for linking different molecular fragments. wikipedia.orgsigmaaldrich.com This reliability has led to its widespread use in combinatorial chemistry, drug discovery, and materials science. wikipedia.orgsigmaaldrich.comlookchem.com

Furthermore, aryl azides can be readily converted into other functional groups. For instance, they can be reduced to primary amines, a fundamental transformation in organic synthesis. wikipedia.orgnih.gov The azide group can also serve as a protecting group for amines due to its stability under various reaction conditions. sigmaaldrich.com The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of reactions, including C-H insertion and cyclization, providing pathways to complex nitrogen-containing heterocyclic compounds. nih.govnih.gov

Overview of Research Domains Related to 2-Azido-1,3,5-Trichlorobenzene

Research involving 2-azido-1,3,5-trichlorobenzene is primarily situated within the fields of synthetic organic chemistry and materials science. Its specific structure, featuring both an azide group and multiple chlorine substituents on the benzene (B151609) ring, dictates its reactivity and potential applications.

In synthetic organic chemistry , 2-azido-1,3,5-trichlorobenzene serves as a building block for the synthesis of more complex molecules. The presence of the azide group allows for its participation in cycloaddition reactions, such as the aforementioned Huisgen cycloaddition, to form triazole derivatives. The chlorine atoms on the aromatic ring can also undergo nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the other substituents can influence the reactivity. wikipedia.org

In the realm of materials science , the high nitrogen content of azido (B1232118) compounds makes them candidates for energetic materials. Research has explored the potential of azido-substituted compounds, including derivatives of 2-azido-1,3,5-trichlorobenzene, in the development of high-energy density materials (HEDMs) for applications such as propellants. Additionally, the azide functionality can be used to introduce specific properties into polymers through click chemistry, which is relevant for creating advanced materials for electronics and biomedical applications. mdpi.comresearchgate.net

Scope and Academic Relevance of the Compound

The academic relevance of 2-azido-1,3,5-trichlorobenzene stems from its role as a specialized chemical intermediate. While not as commonly used as simpler aryl azides, its unique substitution pattern provides a platform for investigating the influence of multiple electron-withdrawing groups on the reactivity of the azide and the aromatic ring.

The synthesis of 2-azido-1,3,5-trichlorobenzene itself is a topic of academic interest, typically involving the nucleophilic aromatic substitution of a chlorine atom in 1,3,5-trichlorobenzene (B151690) with an azide source like sodium azide. The optimization of these reaction conditions, including solvent choice and temperature, is a practical aspect of its study.

Detailed research findings related to this compound often focus on its chemical transformations. For instance, studies have explored its use as a precursor for triazole derivatives through cycloaddition reactions. The photochemistry of related aryl azides has also been investigated, revealing the formation of transient species like nitrenes upon photolysis. nsc.ru While specific studies on the photolysis of 2-azido-1,3,5-trichlorobenzene are not extensively documented in the provided results, the general principles of aryl azide photochemistry would apply. nsc.rursc.orgnih.gov

The table below summarizes key properties and reaction types associated with 2-Azido-1,3,5-trichlorobenzene based on available research.

| Property/Reaction | Description |

| Synthesis | Typically prepared via nucleophilic aromatic substitution on 1,3,5-trichlorobenzene using sodium azide in a polar aprotic solvent like DMF. |

| Cycloaddition Reactions | The azide group readily participates in 1,3-dipolar cycloadditions with alkynes to form 1,2,3-triazole derivatives. wikipedia.org |

| Reduction | The azido group can be reduced to a primary amino group (2-amino-1,3,5-trichlorobenzene) using reducing agents like hydrogen gas with a palladium catalyst. |

| Substitution Reactions | The azido group can potentially be substituted by other nucleophiles. |

Structure

3D Structure

Propriétés

IUPAC Name |

2-azido-1,3,5-trichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3N3/c7-3-1-4(8)6(11-12-10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSMLRAMCCMGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210292 | |

| Record name | Benzene, 2-azido-1,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61371-35-5 | |

| Record name | Benzene, 2-azido-1,3,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061371355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-azido-1,3,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido 1,3,5 Trichlorobenzene and Analogues

Established Synthetic Pathways

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is the cornerstone for synthesizing 2-azido-1,3,5-trichlorobenzene. wikipedia.org This reaction proceeds via an addition-elimination mechanism. The nucleophile, in this case, the azide (B81097) ion, attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The subsequent departure of the leaving group re-establishes the aromaticity of the ring, yielding the final product. The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups, such as nitro or chloro groups, positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. libretexts.orgyoutube.comdoubtnut.com

The most direct route to 2-azido-1,3,5-trichlorobenzene involves the reaction of a suitable polyhalogenated benzene (B151609) precursor with an azide salt. The precursor of choice is typically 1,2,4,6-tetrachlorobenzene, where one of the chlorine atoms is displaced by the incoming azide nucleophile.

The reaction is commonly performed by treating the chlorinated benzene precursor with an alkali metal azide, such as sodium azide (NaN₃). The reaction is typically carried out in a polar aprotic solvent, like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures to facilitate the substitution. The azide ion (N₃⁻) acts as the nucleophile, attacking the carbon atom bonded to a chlorine atom. The presence of multiple chlorine atoms on the benzene ring makes the ring electron-poor and thus more susceptible to nucleophilic attack.

Table 1: Representative Conditions for Azidation of Halogenated Precursors

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1,2,4,6-Tetrachlorobenzene | Sodium Azide | DMF | 80-120 | 6-12 | 65-80 |

Note: Data is representative of analogous azidation reactions and may be extrapolated for the specific synthesis of 2-azido-1,3,5-trichlorobenzene.

Phase-transfer catalysis (PTC) is a powerful technique employed to enhance the rate of reaction between reactants that are present in different immiscible phases, such as a solid inorganic salt (sodium azide) and an organic substrate dissolved in a nonpolar solvent. phasetransfer.combiomedres.usacsgcipr.org In the synthesis of aryl azides, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride, facilitates the transfer of the azide anion from the solid or aqueous phase into the organic phase. phasetransfer.combiomedres.usphasetransfercatalysis.com

The lipophilic cation of the catalyst pairs with the azide anion, forming an ion pair that is soluble in the organic solvent. acsgcipr.org This increased concentration of the nucleophile in the organic phase, where the substrate resides, leads to a significant acceleration of the reaction rate, often allowing for milder reaction conditions (e.g., lower temperatures) and improved yields. phasetransfer.combiomedres.us For azide reactions, the choice of catalyst is important; quaternary ammonium salts without easily displaced methyl or ethyl groups, such as those with butyl groups, are preferred to avoid the formation of potentially explosive small alkyl azides. phasetransfercatalysis.com

Table 2: Effect of Phase-Transfer Catalysis on Aromatic Azidation

| Substrate | Azide Source | Catalyst | Solvent | Conditions | Outcome |

| Activated Aryl Halide | Sodium Azide | Tetrabutylammonium Bromide | Toluene/Water | Room Temp | Accelerated reaction, improved yield phasetransfer.com |

| Activated Aryl Halide | Sodium Azide | Benzyltriethylammonium Chloride | Dichloromethane/Water | Mild | Efficient transfer of azide to organic phase biomedres.us |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. at.uasphinxsai.com By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, often leading to dramatic reductions in reaction times, from hours to minutes, and frequently resulting in higher product yields and purity. sphinxsai.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Alkylation of 2,4,6-trichlorophenol | 192 hours | 54 minutes | |

| Esterification | Days at reflux | 1 hour at higher temp | |

| Suzuki Coupling | Hours | Minutes |

An alternative pathway to 2-azido-1,3,5-trichlorobenzene involves the use of an aryl diazonium salt. This method starts with the corresponding aniline (B41778), 2,4,6-trichloroaniline (B165571). google.com The synthesis proceeds in two main steps:

Diazotization: The 2,4,6-trichloroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the primary amino group (-NH₂) into a diazonium salt group (-N₂⁺).

Azidation: The resulting diazonium salt solution is then reacted with an azide source, most commonly sodium azide. The diazonium group is an excellent leaving group (dinitrogen gas, N₂), and it is readily displaced by the azide nucleophile to form the desired 2-azido-1,3,5-trichlorobenzene.

This method provides a versatile route to aryl azides from readily available anilines. The reaction conditions, particularly temperature and acid concentration during diazotization, must be carefully controlled to ensure good yields and purity.

Table 4: Synthesis via Diazonium Salt Intermediate

| Starting Material | Step 1 Reagents | Step 2 Reagents | Product |

| 2,4,6-Trichloroaniline | NaNO₂, H₂SO₄ (aq) | Sodium Azide | 2-Azido-1,3,5-trichlorobenzene |

Conversion from Aryl Diazonium Salts

Preparation of Aryl Diazonium Precursors

The archetypal synthesis of 2-azido-1,3,5-trichlorobenzene commences with the preparation of its corresponding aryl diazonium salt. This process begins with 2,4,6-trichloroaniline as the precursor.

The industrial preparation of 2,4,6-trichloroaniline often involves the direct chlorination of aniline. guidechem.com In a common method, aniline is reacted with a chlorinating agent in the presence of an inert organic solvent at elevated temperatures. google.com For instance, aniline dissolved in a solvent like chlorobenzene (B131634) can be treated with chlorine gas or sulfuryl chloride. google.com To prevent the formation of undesirable by-products such as aniline black, the reaction is often carried out under anhydrous conditions and at controlled temperatures. prepchem.com One patented process describes dissolving freshly distilled aniline in an anhydrous inert solvent, followed by reaction with anhydrous hydrogen halide before introducing chlorine, which can lead to yields exceeding 92 percent. google.com

Once 2,4,6-trichloroaniline is obtained, it is converted into the 2,4,6-trichlorobenzenediazonium salt. This is a standard diazotization reaction, a cornerstone of aromatic chemistry. youtube.com The process involves treating the primary aromatic amine (2,4,6-trichloroaniline) with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (usually 0–5 °C) to ensure the stability of the diazonium salt. youtube.com A modified route using 70% sulfuric acid for diazotization has been found suitable, with an optimal acid to trichloroaniline ratio of 5:1. The resulting aqueous solution of the diazonium salt is then used directly in the subsequent step without isolation.

| Precursor | Reagents | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aniline | Chlorine (Cl₂) or Sulfuryl chloride (SO₂Cl₂) | Chlorobenzene | Elevated temperature (e.g., 90-110 °C) | 2,4,6-Trichloroaniline | google.com |

| Aniline | Anhydrous Hydrogen Halide, then Chlorine (Cl₂) | Anhydrous inert organic solvent (e.g., CCl₄) | Low temperature for chlorination | 2,4,6-Trichloroaniline | google.com |

| 2,4,6-Trichloroaniline | Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄) | Water/Acid | 0-5 °C | 2,4,6-Trichlorobenzenediazonium salt |

Substitution with Azide Sources

The transformation of the aryl diazonium salt into the target aryl azide is achieved through a substitution reaction. The highly reactive diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by a variety of nucleophiles. To synthesize 2-azido-1,3,5-trichlorobenzene, the aqueous solution of the 2,4,6-trichlorobenzenediazonium salt is treated with an azide source, most commonly sodium azide (NaN₃). researchgate.netorganic-chemistry.org

The reaction proceeds rapidly, with the azide ion (N₃⁻) acting as the nucleophile, attacking the carbon atom of the aromatic ring attached to the diazonium group. This leads to the displacement of dinitrogen gas (N₂), a thermodynamically very stable molecule, which drives the reaction to completion. rsc.org Computational and experimental studies support a stepwise mechanism for this transformation, proceeding through an acyclic zwitterionic intermediate. rsc.org The low energy barriers involved make this a very fast and efficient process. rsc.org Host-guest chemistry using cucurbit google.comuril has been explored to control the reaction pH, where the diazonium salt is sequestered at low pH and released to react with azide as the pH is raised. researchgate.net

Specialized Synthetic Approaches for Polychlorinated Azidobenzenes

Beyond the classical diazonium route, other methods have been developed for synthesizing polychlorinated azidobenzenes, often leveraging different reactivity patterns.

An alternative strategy for introducing an azide group into a polyhalogenated ring involves nucleophilic aromatic substitution (SNAᵣ) on highly activated substrates, such as polyfluorinated benzenes. The high electronegativity of fluorine atoms activates the aromatic ring towards nucleophilic attack. In this context, polychlorinated azidobenzenes can be prepared from polychlorofluorobenzene precursors by reacting them with azide reagents.

While direct examples for 2-azido-1,3,5-trichlorobenzene synthesis via this method are less common, the principle is demonstrated in related systems. For instance, studies on the defluorination of trifluoromethylphenols show that the trifluoromethyl (-CF₃) group can undergo hydrolysis and defluorination under aqueous conditions. nih.govchemrxiv.org This reactivity highlights the susceptibility of C-F bonds to nucleophilic attack, a principle that can be extended to the substitution of a fluorine atom on an aromatic ring by an azide ion.

The success and regioselectivity of selective defluorination reactions are heavily dependent on the nature and position of other substituents on the aromatic ring. These substituents influence the electronic properties of the ring and can direct the incoming nucleophile to a specific position.

Modern synthetic chemistry has seen the development of methods for the direct introduction of functional groups onto C-H bonds, bypassing the need for pre-functionalized substrates like anilines or halides. Direct azidation of arenes is an emerging field.

Transition metal catalysis offers a powerful tool for such transformations. For example, iridium-catalyzed direct ortho C-H amidation of arenes using aryl azides as the nitrogen source has been demonstrated. acs.org While this specific example leads to an amine, the underlying principle of activating a C-H bond for reaction with an azide-containing reagent is relevant. Similarly, cobalt and ruthenium-based catalysts have been used for C-H amination with various azide sources. rsc.org

Another approach involves the use of highly reactive "diazo transfer" reagents. These reagents can transfer a diazo group (=N₂) to an active methylene (B1212753) compound, but related reagents can achieve azidation. Imidazole-1-sulfonyl azide hydrochloride is a stable, crystalline reagent capable of acting as a "diazo donor" in converting primary amines to azides. organic-chemistry.org For direct azidation of C-H bonds, protocols often rely on radical mechanisms or highly reactive intermediates generated from specialized azide sources. Trifluoromethanesulfonyl azide (triflyl azide) is a powerful diazo-transfer reagent that can react even with highly stabilized molecules. nih.gov The synthesis of aromatic azides from amines can also be accomplished under mild conditions using tert-butyl nitrite and azidotrimethylsilane, avoiding the isolation of the diazonium intermediate. organic-chemistry.org

| Reagent Type | Example Reagent | Reaction Type | Reference |

|---|---|---|---|

| Transition Metal Catalyst | Iridium complexes | Directed C-H Amidation/Azidation | acs.org |

| Diazo Transfer Reagent | Imidazole-1-sulfonyl azide hydrochloride | Conversion of amines to azides | organic-chemistry.org |

| One-Pot Amine Conversion | tert-Butyl nitrite and Azidotrimethylsilane | In situ diazotization-azidation | organic-chemistry.org |

| Powerful Diazo Transfer Reagent | Triflyl azide (TfN₃) | Diazo transfer to stabilized compounds | nih.gov |

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 2-azido-1,3,5-trichlorobenzene by probing the magnetic properties of its atomic nuclei.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-azido-1,3,5-trichlorobenzene, the aromatic protons provide key signals for structural confirmation. Due to the symmetrical substitution pattern of the benzene (B151609) ring, the two protons are chemically equivalent. This equivalence results in a single signal, typically a multiplet, in the aromatic region of the spectrum. For instance, in a CDCl₃ solvent, the aromatic protons of 2-azido-1,3,5-trichlorobenzene appear as a multiplet around δ 7.19 ppm. rsc.org The specific chemical shift can be influenced by the solvent used. researchcommons.org

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. For 2-azido-1,3,5-trichlorobenzene, the spectrum shows distinct signals for the different carbon environments within the aromatic ring. In a CDCl₃ solvent, the ¹³C NMR spectrum of 2-azido-1,3,5-trichlorobenzene displays signals at approximately δ 133.05, 130.00, and 128.97 ppm. rsc.org The carbon atom attached to the azido (B1232118) group is significantly influenced by the nitrogen atoms, resulting in a characteristic chemical shift. The carbons bonded to chlorine atoms also exhibit distinct shifts due to the electronegativity of chlorine. The chemical shifts of aromatic carbons typically fall within the range of 125-150 ppm. libretexts.org

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CDCl₃ | 7.19 | m |

| ¹³C | CDCl₃ | 133.05 | |

| 130.00 | |||

| 128.97 |

Nitrogen-14 and Nitrogen-15 NMR (¹⁴N and ¹⁵N NMR) for Azido Group Elucidation

Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a powerful tool for directly probing the electronic structure of the azido group. nih.govacs.org The three nitrogen atoms of the azido group (Nα, Nβ, Nγ) are in distinct chemical environments, giving rise to separate signals in the ¹⁵N NMR spectrum. mdpi.comwiley.com For aryl azides, these signals provide valuable information about the bonding and charge distribution within the N₃ moiety. rsc.orgacs.org Studies on various aryl azides have shown characteristic chemical shift ranges for the different nitrogen atoms of the azido group. mdpi.com While specific ¹⁴N and ¹⁵N NMR data for 2-azido-1,3,5-trichlorobenzene is not extensively reported in isolation, the data from related aryl azides provides a strong basis for predicting the expected spectral features.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in 2-azido-1,3,5-trichlorobenzene. The most characteristic feature in the IR spectrum of an aryl azide (B81097) is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azido group. This band typically appears in the region of 2100-2180 cm⁻¹. mdpi.comacs.org The IR spectrum of 2-azido-1,3,5-trichlorobenzene would also exhibit bands corresponding to C-Cl stretching and aromatic C-H and C=C vibrations.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Azido (-N₃) | Asymmetric Stretch | 2100 - 2180 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy of Azidochromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Aryl azides, including 2-azido-1,3,5-trichlorobenzene, exhibit characteristic absorption bands in the UV region. These absorptions are due to π-π* and n-π* electronic transitions within the aromatic ring and the azido group. The position and intensity of these bands can be influenced by the substituents on the benzene ring and the solvent used. nih.govacs.org For example, phenyl azide shows its first electronic transition at 276 nm. nih.gov The photolysis of aryl azides can be initiated by UV light, leading to the generation of highly reactive nitrene intermediates. kit.edu

Electron Paramagnetic Resonance (EPR) Spectroscopy for Transient Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying transient paramagnetic species, such as the nitrene generated from the photolysis of 2-azido-1,3,5-trichlorobenzene. Upon photolysis, aryl azides lose a molecule of nitrogen (N₂) to form a highly reactive singlet nitrene, which can then undergo intersystem crossing to a more stable triplet nitrene. nih.gov EPR spectroscopy can detect and characterize these triplet nitrenes, which have two unpaired electrons. researchgate.netjdigitaldiagnostics.com The EPR spectrum provides information about the zero-field splitting (ZFS) parameters (D and E), which are sensitive to the electronic and geometric structure of the nitrene. acs.orgdntb.gov.ua Studies on related triazides have shown that photolysis can lead to the formation of triplet, quintet, and even septet nitrenes, all of which can be characterized by EPR spectroscopy. researchgate.netjdigitaldiagnostics.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the fundamental properties of molecules at the atomic and electronic levels. For a molecule like 2-azido-1,3,5-trichlorobenzene, these calculations can predict its geometry, stability, and reactivity, offering a theoretical framework to interpret experimental observations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT calculations, often employing hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d) or larger), are instrumental in exploring the electronic structure and reactivity of 2-azido-1,3,5-trichlorobenzene. researchgate.netnih.gov

These calculations can determine key geometric parameters, such as bond lengths and angles, and provide insights into the electronic distribution within the molecule. The presence of three electron-withdrawing chlorine atoms on the phenyl ring is expected to significantly influence the electronic properties of the azido (B1232118) group. DFT studies on substituted phenyl azides have shown that electron-withdrawing groups can affect the geometry and stability of the azide (B81097) moiety. researchgate.net

Furthermore, DFT is employed to calculate various molecular properties that are indicative of reactivity. For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) helps in identifying the regions of the molecule most susceptible to nucleophilic or electrophilic attack. nih.gov The calculated HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of 2-Azido-1,3,5-trichlorobenzene using DFT (B3LYP/6-31G(d))

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic azides. Actual values may vary depending on the specific computational methodology.

Time-Dependent Density Functional Theory (TDDFT) for Excited States and Spectral Prediction

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). rsc.orgrsc.orgrespectprogram.org By calculating the vertical excitation energies and oscillator strengths, TDDFT can provide a theoretical spectrum that can be compared with experimental data. researchgate.netyoutube.com This comparison is crucial for identifying the electronic transitions responsible for the observed absorption bands.

For 2-azido-1,3,5-trichlorobenzene, TDDFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to transitions such as π → π* and n → π*. rsc.org The solvent environment can also be incorporated into TDDFT calculations to provide more accurate predictions of spectral properties in solution. rsc.org

Table 2: Predicted UV-Vis Absorption Maxima for 2-Azido-1,3,5-trichlorobenzene using TDDFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.43 | 280 | 0.15 |

| S₀ → S₂ | 4.96 | 250 | 0.32 |

| S₀ → S₃ | 5.64 | 220 | 0.08 |

Note: This data is illustrative and based on general knowledge of TDDFT calculations for aromatic azides. The actual values are dependent on the computational parameters.

Molecular Orbital Approaches for Structural and Bonding Analysis

Molecular Orbital (MO) theory provides a detailed picture of the bonding within a molecule by describing the distribution and energy of electrons in various molecular orbitals. youtube.comyoutube.com For 2-azido-1,3,5-trichlorobenzene, an MO analysis can elucidate the nature of the chemical bonds, particularly within the azido group and the aromatic ring. It helps in understanding the delocalization of electrons and the contributions of different atomic orbitals to the molecular orbitals. reddit.com This analysis is fundamental to comprehending the molecule's stability and its propensity to undergo reactions such as cycloadditions or thermal decomposition. The interaction between the orbitals of the phenyl ring and the azido group, as well as the influence of the chlorine substituents, can be rationalized through MO diagrams. acs.org

Theoretical Characterization of Nitrene Intermediates

The photolysis or thermolysis of aryl azides leads to the formation of highly reactive nitrene intermediates, which are involved in a variety of important chemical transformations. researchgate.netrsc.orgsu.se The corresponding nitrene from 2-azido-1,3,5-trichlorobenzene is 2,4,6-trichlorophenylnitrene. Computational chemistry plays a pivotal role in characterizing these transient species.

Spin State Determination (Singlet, Triplet, Quintet, Septet Nitrenes)

Nitrenes can exist in different spin states, primarily the singlet and triplet states, which exhibit distinct reactivities. acs.org The ground state of most phenylnitrenes is a triplet state. Computational methods are essential for determining the relative energies of these spin states and understanding the factors that influence the singlet-triplet energy gap. High-level ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) and Multireference Configuration Interaction (MRCI) are often employed for an accurate description of the electronic states of nitrenes. nih.gov DFT methods, particularly with functionals like B3LYP, can also provide reliable estimates of the singlet-triplet splitting. researchgate.net The presence of chlorine atoms on the phenyl ring can influence this energy gap. While quintet and septet states are theoretically possible for systems with multiple nitrene centers, for a mononitrene like 2,4,6-trichlorophenylnitrene, the focus is primarily on the singlet and triplet states.

Table 3: Calculated Relative Energies of Spin States for 2,4,6-Trichlorophenylnitrene

| Spin State | Relative Energy (kcal/mol) |

| Singlet | 18.5 |

| Triplet | 0.0 |

Note: These values are representative and based on computational studies of substituted phenylnitrenes. The triplet state is typically the ground state.

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a powerful tool to map out the potential energy surfaces for the reactions of nitrenes. su.se This includes the initial decomposition of the azide to form the nitrene, as well as subsequent reactions of the nitrene, such as intramolecular cyclization or intermolecular reactions. rsc.org By locating transition states and calculating activation barriers, computational chemistry can provide a detailed mechanistic understanding of these processes. For 2,4,6-trichlorophenylnitrene, theoretical studies could explore the pathways for reactions like C-H insertion or aziridination, and how the chlorine substituents affect the energetics of these pathways. acs.orgnih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 2-azido-1,3,5-trichlorobenzene, MD simulations can provide valuable insights into its intermolecular interactions in the solid state or in solution. These simulations can help in understanding the packing forces in crystals, the solvation structure, and the dynamics of molecular aggregation.

Specific MD simulation studies for 2-azido-1,3,5-trichlorobenzene are not readily found in the literature. However, MD simulations of similar aromatic and azido-containing compounds are common. These studies typically employ force fields that have been parameterized to accurately describe the potential energy surfaces of the molecules. Through these simulations, one can analyze radial distribution functions to understand the local molecular environment and calculate interaction energies to quantify the strength of intermolecular forces.

For a molecule like 2-azido-1,3,5-trichlorobenzene, key intermolecular interactions would include van der Waals forces, dipole-dipole interactions due to the polar C-Cl and C-N bonds, and potentially weaker interactions involving the azido group.

Studies on Azide-Tetrazole Tautomerism and Isomerization

Aryl azides with a nitrogen-containing heterocyclic group in the ortho position can exist in equilibrium with a fused tetrazole ring structure. This is known as azide-tetrazole tautomerism. For 2-azido-1,3,5-trichlorobenzene, the relevant isomerization would be the intramolecular cyclization to form 4,6,8-trichlorobenzo[c] diva-portal.orgnih.govresearchgate.nettriazepine, which is a seven-membered ring, rather than a direct azide-tetrazole tautomerism which typically involves a five-membered tetrazole ring fused to another ring.

However, the principles of azide-tetrazole equilibrium are relevant to understanding the potential for cyclization. This equilibrium is known to be sensitive to several factors, including the electronic nature of substituents, the solvent, and the temperature. nih.gov

Theoretical studies, often using DFT methods, can be employed to calculate the relative energies of the azide and its cyclic isomer, as well as the energy barrier for the isomerization process. nih.govnih.gov Electron-withdrawing groups, such as the chlorine atoms in 2-azido-1,3,5-trichlorobenzene, generally favor the open-chain azide form by stabilizing the azido group. Conversely, electron-donating groups tend to favor the cyclic tetrazole form. nih.gov

The table below provides a hypothetical comparison of the calculated relative energies for the azide and a potential cyclic isomer in different solvents, illustrating how the equilibrium could be affected.

Table 2: Hypothetical Calculated Relative Energies for Azide vs. Cyclic Isomer

| Solvent | Relative Energy of Azide (kcal/mol) | Relative Energy of Cyclic Isomer (kcal/mol) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Gas Phase | 0 | 12.5 | 35.0 |

| Toluene | 0 | 11.8 | 34.2 |

| Acetonitrile | 0 | 10.5 | 32.8 |

Note: These values are purely illustrative and intended to demonstrate the concepts of relative isomer stability and activation energy barriers as investigated through computational chemistry. No specific experimental or calculated data for the isomerization of 2-azido-1,3,5-trichlorobenzene to a fused ring system was found in the public domain.

Studies on the isomerization of related azobenzene (B91143) derivatives have shown that substituents significantly influence the energy barriers for cis-trans isomerization. nih.gov Electron-withdrawing substituents were found to decrease the ground-state inversion barrier. nih.gov This suggests that the chlorine atoms in 2-azido-1,3,5-trichlorobenzene would also play a significant role in the energetics of any potential isomerization pathways.

Reactivity and Reaction Mechanisms

Thermal Decomposition Pathways

The thermal activation of 2-Azido-1,3,5-trichlorobenzene initiates a cascade of reactions, beginning with the extrusion of nitrogen gas and the formation of a potent nitrene species. The kinetics and products of this decomposition are significantly influenced by the electronic properties of the chlorine substituents on the aromatic ring.

C₆H₂Cl₃N₃ → C₆H₂Cl₃N + N₂

This generation of nitrenes is a common feature in the thermolysis of a wide range of organic azides. royalsocietypublishing.org

While specific kinetic data for the thermal decomposition of 2-Azido-1,3,5-trichlorobenzene is not extensively documented in the reviewed literature, the kinetics of analogous aryl azides have been investigated using various techniques, including calorimetric methods like Differential Scanning Calorimetry (DSC). researchgate.net These studies measure the heat flow associated with the decomposition as a function of temperature, allowing for the determination of kinetic parameters such as the activation energy and the Arrhenius pre-exponential factor. researchgate.net For instance, kinetic studies on o-nitrophenyl azide (B81097) have been performed to understand its decomposition behavior. acs.org Similarly, the kinetics of the thermal decomposition of 2-azidoazobenzenes to form 2-arylbenzotriazoles have been reported. acs.org These studies typically involve monitoring the rate of nitrogen evolution or the disappearance of the azide reactant over time at various temperatures.

Table 1: General Techniques for Kinetic Studies of Aryl Azide Decomposition

| Technique | Information Obtained | Reference |

| Differential Scanning Calorimetry (DSC) | Decomposition temperature, reaction enthalpy, activation energy, Arrhenius pre-exponential factors. | researchgate.net |

| Isothermal and Nonisothermal Kinetic Analysis | Activation energies and thermodynamic parameters (enthalpy, entropy, free energy). | researchgate.net |

| Spectroscopic Monitoring (e.g., UV-Vis, IR) | Rate of disappearance of azide or appearance of product. | acs.org |

Following the generation of the 2,4,6-trichlorophenylnitrene intermediate, several intramolecular rearrangement pathways are possible. In contrast to photolytic decomposition which can lead to Curtius rearrangement products like isocyanates, thermal decomposition of some aryl azides favors intramolecular C-H amination. nih.gov For the 2,4,6-trichlorophenylnitrene, this could theoretically involve the insertion of the nitrene into one of the adjacent C-H bonds on the ring, although the substitution pattern of 2-Azido-1,3,5-trichlorobenzene does not offer ortho C-H bonds for this type of reaction. Another potential pathway observed in related systems is ring expansion. For example, the photolysis of certain o-azidobenzoic acid derivatives can lead to the formation of azepines. rsc.org However, thermolysis of the same compounds often results in a mixture of products derived from the triplet nitrene. rsc.org

Photochemical Transformations

The application of light provides an alternative pathway for the decomposition of 2-Azido-1,3,5-trichlorobenzene, enabling the generation of nitrenes under different conditions than thermal methods.

2-Azido-1,3,5-trichlorobenzene can be activated by UV light to induce the extrusion of dinitrogen and form the highly reactive 2,4,6-trichlorophenylnitrene. researchgate.netacs.org This photochemical process is a well-established method for generating nitrenes from aryl azides. nih.gov The absorption of a photon excites the azide to a singlet excited state, which then rapidly loses N₂ to form the singlet nitrene. researchgate.net This singlet nitrene is a short-lived intermediate that can undergo various reactions, including intersystem crossing to the more stable triplet state. researchgate.netnsc.ru

Studies on the closely related 2-azido-3,5-dichlorobiphenyl have shown that laser flash photolysis leads to the formation of a singlet nitrene, which can be observed on the nanosecond timescale at low temperatures. nsc.ru This singlet nitrene can then decay to form the corresponding triplet nitrene. nsc.ru The photodecomposition of azides to generate nitrenes typically requires short-wavelength UV light (e.g., <300 nm). rsc.org However, recent studies have shown that this reaction can be facilitated at longer wavelengths (e.g., UVA region) through heterogeneous photocatalysis using catalysts like Pd-decorated TiO₂. rsc.org

Photoaffinity Labeling and Cross-linking Applications

Photoaffinity labeling (PAL) is a powerful technique for identifying and studying protein-ligand interactions. nih.gov This method utilizes a photoaffinity probe, which is a molecule designed with three key components: a specificity unit for binding to the target, a photoreactive group for covalent attachment upon light activation, and a reporter tag for detection and isolation. nih.gov The photoreactive moiety, when irradiated with a specific wavelength of light, generates a highly reactive intermediate that forms a covalent bond with the nearest molecule, ideally the target protein. nih.gov

Aryl azides, including 2-azido-1,3,5-trichlorobenzene, are commonly employed as photoreactive groups in these probes. Upon photolysis, aryl azides form highly reactive nitrenes that can insert into C-H, N-H, and O-H bonds or undergo other reactions to form stable covalent linkages with the target biomolecule. The resulting covalently modified protein can then be identified and characterized.

A common strategy in modern photoaffinity labeling involves "clickable" probes. nih.gov In this approach, the probe contains a terminal alkyne or azide "handle." nih.gov After the photoreaction and covalent attachment to the target protein, the handle is used in a bioorthogonal "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a reporter tag like biotin (B1667282) or a fluorophore for subsequent analysis. nih.gov

Formation and Characterization of High-Spin Species (e.g., Mono-, Di-, Trinitrenes)

The photolysis of aromatic polyazides can lead to the formation of high-spin nitrene species. These are highly reactive intermediates that are of significant interest in the study of molecular magnetism. researchgate.net The sequential photodecomposition of the azide groups can generate triplet mononitrenes, quintet dinitrenes, and septet trinitrenes.

A study on the photolysis of 1,3,5-triazido-2,4,6-trichlorobenzene in a frozen 2-methyltetrahydrofuran (B130290) solution at 6 K using EPR spectroscopy demonstrated the formation of a mixture of high-spin species. researchgate.netorscience.ru The identified products included:

Triplet 1,3-diazido-2,4,6-trichlorophenyl-5-nitrene

Quintet 1-azido-2,4,6-trichlorophenyl-3,5-dinitrene

Septet 2,4,6-trichlorophenyl-1,3,5-trinitrene researchgate.netorscience.ru

The selective photolysis of azido (B1232118) groups can be influenced by their position on the aromatic ring. For instance, in the photolysis of 2,4,6-triazido-3-chloro-5-fluoropyridine, the azido groups at the ortho-positions to the fluorine atom were found to be more readily photodissociated. beilstein-journals.orgnih.gov This selectivity is attributed to the strong π-conjugation of these azido groups with the pyridine (B92270) ring, which facilitates their transition to a locally excited predissociation state upon photoexcitation. beilstein-journals.orgnih.gov

Table 1: High-Spin Species from Photolysis of 1,3,5-Triazido-2,4,6-trichlorobenzene

| Species | Spin State |

| 1,3-Diazido-2,4,6-trichlorophenyl-5-nitrene | Triplet |

| 1-Azido-2,4,6-trichlorophenyl-3,5-dinitrene | Quintet |

| 2,4,6-Trichlorophenyl-1,3,5-trinitrene | Septet |

Cycloaddition Reactions

1,3-Dipolar Cycloadditions with Unsaturated Substrates

The azide functional group is a 1,3-dipole and can readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings. wikipedia.org The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne yields a 1,2,3-triazole. wikipedia.org

These reactions are typically thermally initiated and can sometimes require elevated temperatures. organic-chemistry.org The reactivity of the dipolarophile plays a significant role; for example, strained alkynes and electron-poor alkenes can exhibit enhanced reactivity towards azides. wikipedia.orgacs.org Computational studies have shown that the activation energies for azide additions to cycloalkynes decrease as the ring size decreases, which is explained by the distortion/interaction model. acs.org Perfluoroaryl azides have been found to be significantly more reactive than phenyl azide in cycloadditions with enamines and strained dipolarophiles. nih.gov High pressure can also be used to promote these reactions, leading to nearly quantitative yields. rsc.org

Azide-Alkyne Click Chemistry (CuAAC, RuAAC)

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. tcichemicals.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction. beilstein-journals.orgnih.gov

CuAAC: This reaction involves the use of a copper(I) catalyst to promote the cycloaddition of a terminal alkyne and an azide, leading exclusively to the formation of the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgbeilstein-journals.org The reaction is highly efficient, proceeds under mild conditions (often at room temperature and in aqueous solutions), and tolerates a wide range of functional groups. organic-chemistry.org The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. wikipedia.org

RuAAC: The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgchalmers.se Unlike CuAAC, RuAAC can be used with both terminal and internal alkynes, expanding the scope of the reaction to produce fully substituted 1,2,3-triazoles. nih.govacs.org Ruthenium complexes such as [Cp*RuCl] are effective catalysts for this transformation. organic-chemistry.orgacs.org

The regioselectivity of the azide-alkyne cycloaddition is a critical aspect, determining whether the 1,4- or 1,5-disubstituted triazole is formed.

Thermal Cycloaddition: The uncatalyzed, thermal Huisgen cycloaddition often results in a mixture of both 1,4- and 1,5-regioisomers, as the energy barriers for the formation of both products are similar. wikipedia.orgorganic-chemistry.org

CuAAC: The copper-catalyzed reaction is highly regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov DFT calculations suggest that the reaction proceeds through a stepwise mechanism involving a copper-acetylide intermediate, with the most favorable two-center interaction leading to the 1,4-isomer. rsc.org

RuAAC: In contrast, the ruthenium-catalyzed reaction selectively yields the 1,5-disubstituted 1,2,3-triazole from terminal alkynes. organic-chemistry.orgchalmers.se With internal alkynes, it provides access to 1,4,5-trisubstituted triazoles. nih.gov The mechanism is believed to involve a ruthenacycle intermediate. organic-chemistry.org

Table 2: Regioselectivity of Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Predominant Isomer | Catalyst | Alkyne Substrate |

| Thermal Huisgen Cycloaddition | Mixture of 1,4- and 1,5- | None | Terminal or Internal |

| CuAAC | 1,4-disubstituted | Copper(I) | Terminal |

| RuAAC | 1,5-disubstituted | Ruthenium | Terminal and Internal |

A variety of catalytic systems have been developed to facilitate azide-alkyne click chemistry.

For CuAAC:

Copper(I) Salts: Simple copper(I) salts like CuI or CuBr can be used directly. beilstein-journals.org

In situ Generation of Cu(I): A common and effective method involves the reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent, most notably sodium ascorbate. wikipedia.orgorganic-chemistry.org This approach avoids the need to handle potentially unstable Cu(I) salts.

Ligand-Assisted Catalysis: The use of ligands can enhance the efficiency and scope of the CuAAC reaction. For example, the CuI/DIPEA/HOAc system has been shown to be highly efficient. organic-chemistry.org Tris(benzyltriazolylmethyl)amine (TBTA) is another ligand used to stabilize the Cu(I) catalyst. nih.gov

For RuAAC:

Ruthenium(II) Complexes: The most common catalysts are pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as [CpRuCl(PPh₃)₂] and [Cp*RuCl(COD)]. nih.govorganic-chemistry.org These catalysts are effective for the cycloaddition of azides with both terminal and internal alkynes. organic-chemistry.org

Other Ruthenium Catalysts: Research continues to explore other ruthenium-based catalysts to improve reaction conditions and expand the substrate scope. chalmers.se

Nucleophilic and Electrophilic Reactions of the Azido Group

The reactivity of the azido group in 2-azido-1,3,5-trichlorobenzene is a key aspect of its chemistry, allowing for a variety of transformations. Organic azides, in general, can participate in a range of reactions, including those with nucleophiles and electrophiles. acs.org

Nucleophilic Reactions:

The terminal nitrogen atom of the azido group can act as a nucleophile. wikipedia.org This reactivity is central to several important chemical transformations. For instance, the azido group can be substituted by other nucleophiles, such as amines or thiols, which leads to the formation of new compounds.

Kinetic studies on the nucleophilic substitution reactions of O-aryl thionobenzoates have shown that the azide ion can be a highly effective nucleophile, sometimes even more reactive than hydroxide (B78521) ions, despite its lower basicity. nih.gov This enhanced reactivity is attributed to the high polarizability of the azide ion. nih.gov In the context of 2-azido-1,3,5-trichlorobenzene, the electron-withdrawing nature of the three chlorine atoms on the benzene (B151609) ring would likely influence the nucleophilicity of the azido group.

A notable reaction involving the nucleophilic character of the azido group is the Staudinger reaction, where it reacts with phosphines. wikipedia.orgorganicchemistrytutor.com This reaction is discussed in more detail in section 5.5.

Electrophilic Reactions:

While the terminal nitrogen of the azido group is nucleophilic, the central nitrogen atom is electrophilic. However, reactions involving electrophilic attack on the azido group are less common. More broadly, in the field of aromatic chemistry, electrophilic aromatic substitution (EAS) is a fundamental class of reactions where an electrophile attacks a π-rich aromatic ring, leading to the substitution of a hydrogen atom. youtube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comyoutube.com

The reactivity of benzene derivatives in EAS reactions is heavily influenced by the substituents present on the ring. The three chlorine atoms in 2-azido-1,3,5-trichlorobenzene are deactivating groups, meaning they withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene. youtube.com The azido group itself is also generally considered a deactivating group. The directing effects of these substituents would determine the position of any incoming electrophile.

Electron-deficient azides, such as perfluoroaryl azides, exhibit enhanced reactivity towards nucleophiles and electron-rich species. acs.org The trichlorinated phenyl ring in 2-azido-1,3,5-trichlorobenzene would similarly render the azido group more electrophilic compared to a simple phenyl azide.

Reactions with Organophosphorus Compounds (Staudinger Reaction)

The reaction of 2-azido-1,3,5-trichlorobenzene with organophosphorus compounds, particularly trivalent phosphorus compounds like triphenylphosphine (B44618), is known as the Staudinger reaction. thermofisher.comwikipedia.org This reaction, discovered by Hermann Staudinger, is a mild and efficient method for the reduction of azides to primary amines. organicchemistrytutor.com

The reaction proceeds in two main steps:

Formation of an Iminophosphorane: The phosphine (B1218219), acting as a nucleophile, attacks the terminal nitrogen atom of the azide. This is followed by the expulsion of dinitrogen gas (N₂) to form an iminophosphorane (also known as a phosphazide (B1677712) or aza-ylide). wikipedia.orgjk-sci.com

Hydrolysis: The resulting iminophosphorane is then hydrolyzed, typically with water, to yield a primary amine and a phosphine oxide, such as the very stable triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org

The Staudinger reaction is highly regarded for its quantitative yields and the absence of side products. thermofisher.comjk-sci.com The iminophosphorane intermediates derived from the reaction of aryl azides with triarylphosphines are generally stable and can sometimes be isolated. thermofisher.comjk-sci.com

The mechanism involves the initial formation of a phosphazide intermediate, which is a four-membered ring that rapidly decomposes to release the thermodynamically stable nitrogen gas, driving the reaction forward. organicchemistrytutor.com

This reaction is particularly useful in syntheses where other reduction methods might affect other functional groups present in the molecule. organicchemistrytutor.com For example, catalytic hydrogenation, another common method for azide reduction, could also reduce other functionalities like double bonds or carbonyl groups. organicchemistrytutor.com

The Staudinger ligation is a modification of this reaction that has found significant application in chemical biology for the formation of amide bonds. wikipedia.orgnih.gov

Table 1: Key Features of the Staudinger Reaction

| Feature | Description |

| Reactants | Organic azide (e.g., 2-azido-1,3,5-trichlorobenzene), Trivalent phosphorus compound (e.g., triphenylphosphine) |

| Products | Primary amine, Phosphine oxide (e.g., triphenylphosphine oxide) |

| Key Intermediate | Iminophosphorane (aza-ylide) |

| Driving Force | Formation of highly stable dinitrogen gas (N₂) |

| Advantages | Mild reaction conditions, High yields, Few side products |

Intramolecular Cyclization Reactions (e.g., to Benzotriazole (B28993) Derivatives)

Aryl azides, particularly those with a substituent at the ortho position, can undergo intramolecular cyclization reactions to form fused heterocyclic systems. In the case of 2-azido-1,3,5-trichlorobenzene, while it lacks a traditional ortho-substituent that would readily participate in cyclization, the reactivity of the azido group itself can lead to the formation of benzotriazole derivatives under certain conditions.

The thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates. These nitrenes can then undergo various intramolecular reactions, including insertion into C-H bonds, to form new ring systems. For 2-azido-1,3,5-trichlorobenzene, intramolecular C-H insertion of the generated nitrene could theoretically lead to the formation of a chlorinated benzotriazole, though this is a complex reaction pathway.

More commonly, the synthesis of benzotriazole derivatives involves the diazotization of an ortho-phenylenediamine followed by cyclization. ijariie.com For instance, reacting benzene-1,2-diamine with sodium nitrite (B80452) in acetic acid is a standard method for preparing 1H-benzo[d] acs.orgthermofisher.comtriazole. researchgate.net

However, intramolecular cyclization of ortho-substituted aryl azides is a known route to benzotriazoles and other fused heterocycles. For example, the intramolecular [3+2] cycloaddition between an azide and a suitably positioned alkyne or nitrile group is a powerful method for constructing triazole rings. nih.govresearcher.life While 2-azido-1,3,5-trichlorobenzene does not possess such a group, this highlights the general principle of using intramolecular reactions of azides to build heterocyclic systems.

The thermal decomposition of aryl azides can lead to complex reaction mixtures, but under controlled conditions, it can be a useful synthetic tool. acs.org The specific products formed from the thermolysis or photolysis of 2-azido-1,3,5-trichlorobenzene would depend on the reaction conditions and the presence of other reagents.

Table 2: General Methods for Benzotriazole Synthesis

| Method | Description | Starting Materials |

| Diazotization of o-phenylenediamines | A common and straightforward method involving the reaction of an ortho-phenylenediamine with a diazotizing agent. ijariie.comresearchgate.net | o-Phenylenediamine, Sodium nitrite, Acetic acid |

| Intramolecular Cyclization of Aryl Azides | Cyclization of an ortho-substituted aryl azide, often via a nitrene intermediate or a concerted cycloaddition. nih.govresearcher.life | Ortho-substituted aryl azide |

Advanced Applications in Materials and Synthetic Chemistry

Scaffolds and Building Blocks in Complex Organic Synthesis

2-Azido-1,3,5-trichlorobenzene is a versatile chemical compound that serves as a crucial building block and scaffold in the field of complex organic synthesis. Its utility stems from a unique molecular architecture, which combines a stable, rigid aromatic core with two distinct types of reactive functional groups: a highly energetic azido (B1232118) group and three strategically positioned chlorine atoms. This arrangement allows for a series of selective and diverse chemical transformations, making it a valuable intermediate for constructing more elaborate molecules.

The symmetrically substituted 1,3,5-trichlorobenzene (B151690) ring provides a robust and predictable framework upon which complex molecular superstructures can be assembled. The presence of the azido (-N₃) group, a high-energy moiety, is central to its function as a synthetic building block. This group is a linchpin for several powerful chemical reactions, most notably 1,3-dipolar cycloadditions and reductions to form amines.

One of the most prominent applications of the azido group in 2-azido-1,3,5-trichlorobenzene is its participation in Huisgen 1,3-dipolar cycloaddition reactions with alkynes. This reaction, often catalyzed by copper(I) in a "click chemistry" context, provides a highly efficient and regioselective pathway to form stable 1,2,3-triazole rings. thieme-connect.de Research has demonstrated its use as a precursor for synthesizing triazole derivatives, with optimized reaction conditions achieving yields greater than 80%. These triazole-containing compounds are of significant interest due to their wide-ranging applications and potential biological activities.

Furthermore, the azido group can be readily reduced to a primary amine (-NH₂). This transformation is typically achieved with high efficiency using standard reducing agents, such as hydrogen gas with a palladium catalyst. The resulting 2-amino-1,3,5-trichlorobenzene is itself a valuable intermediate, opening up a new set of possible reactions, including amide bond formation and further functionalization.

In addition to the reactivity of the azido group, the three chlorine atoms on the aromatic ring offer further sites for modification. These atoms can undergo nucleophilic aromatic substitution (SNAr) reactions, where they are displaced by various nucleophiles like amines or thiols. The electron-withdrawing nature of the azido group and the cumulative inductive effect of the chlorine atoms activate the benzene (B151609) ring, facilitating these substitution reactions. This multi-handle approach allows synthetic chemists to introduce a variety of functional groups onto the benzene core, thereby building molecular complexity in a controlled, stepwise manner.

The compound's role extends to the synthesis of polyazides, which are significant in materials science for their potential in developing high-energy density materials (HEDMs). The ability to serve as a precursor for these materials highlights its utility beyond traditional organic synthesis and into the realm of advanced materials.

The strategic combination of a stable core and multiple, orthogonally reactive functional groups makes 2-azido-1,3,5-trichlorobenzene a prime example of a molecular scaffold, enabling the systematic construction of complex target molecules for a variety of scientific applications.

Interactive Data Table: Synthetic Transformations of 2-Azido-1,3,5-trichlorobenzene

| Reaction Type | Reagents & Conditions | Product Type | Reported Yield | Reference |

| Cycloaddition | Alkynes, Copper(I) catalysts, Room temperature | 1,2,3-Triazole derivatives | >80% | |

| Reduction | Hydrogen gas, Palladium on carbon (Pd/C), Atmospheric pressure | 2-Amino-1,3,5-trichlorobenzene | Not specified | |

| Substitution | Amines or thiols, Solvents like DMF or acetonitrile, Mild heating | Derivatives with various functional groups | Not specified |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Azido-1,3,5-trichlorobenzene, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves substituting a chlorine atom in 1,3,5-trichlorobenzene with an azide group via nucleophilic aromatic substitution (NAS). Sodium azide (NaN₃) or tetrabutylammonium azide (TBAA) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) is commonly used. For example, analogous methods for azide introduction in aromatic systems involve refluxing chloro precursors with NaN₃ in DMF for 6–12 hours, achieving yields of 65–80% . Optimization includes controlling moisture levels (azides are moisture-sensitive) and using catalysts like Cu(I) to accelerate NAS.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to confirm the structure of 2-Azido-1,3,5-trichlorobenzene?

- Methodological Answer :

- IR Spectroscopy : The azide (-N₃) group exhibits a strong absorption band near 2100–2150 cm⁻¹. Chlorine substituents show C-Cl stretching at 550–750 cm⁻¹ .

- ¹H/¹³C NMR : The aromatic protons in 2-Azido-1,3,5-trichlorobenzene are deshielded due to electron-withdrawing groups. For example, in analogous compounds, aromatic protons appear as singlets (δ 7.2–7.8 ppm in DMSO-d₆) .

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) should align with the molecular formula (C₆H₂Cl₃N₃). Fragmentation patterns may include loss of N₂ (m/z -28) from the azide group .

Advanced Research Questions

Q. What strategies are effective for incorporating 2-Azido-1,3,5-trichlorobenzene into click chemistry reactions to synthesize triazole derivatives?

- Methodological Answer : The compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, reacting it with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) in a 1:1 DMSO/H₂O solvent system at 25–50°C yields 1,4-disubstituted triazoles. Reaction efficiency depends on azide purity and avoiding competing side reactions (e.g., hydrolysis of the azide group) .

Q. How can computational modeling (e.g., DFT) predict the thermal stability and decomposition pathways of 2-Azido-1,3,5-trichlorobenzene?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model bond dissociation energies (BDEs) to identify weak points. For azides, the N–N₂ bond is critical; BDEs < 30 kcal/mol indicate high explosivity. Simulations of decomposition pathways (e.g., releasing N₂ gas) under thermal stress (25–150°C) can guide safe handling protocols .

Q. What experimental approaches are suitable for evaluating the anti-enzymatic activity of 2-Azido-1,3,5-trichlorobenzene derivatives?

- Methodological Answer : Derivatives can be tested against enzymes like tyrosinase using spectrophotometric assays. For example, incubate the compound with mushroom tyrosinase and L-DOPA substrate in phosphate buffer (pH 6.8) at 25°C, monitoring dopachrome formation at 475 nm. IC₅₀ values are calculated via dose-response curves, with kojic acid as a positive control .

Q. How can researchers resolve contradictions in reported spectroscopic data for azido-aromatic compounds?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate data using multiple techniques (e.g., 2D NMR for assignment) and compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations). For example, in a study of similar compounds, DMSO-d₆ vs. CDCl₃ caused δ variations of ±0.3 ppm in ¹H NMR .

Safety and Handling

Q. What safety protocols are critical when handling 2-Azido-1,3,5-trichlorobenzene in laboratory settings?

- Methodological Answer :

- Storage : Keep in a cool (<10°C), dry environment away from light. Use explosion-proof refrigerators .

- Handling : Conduct small-scale reactions (<100 mg) behind blast shields. Avoid friction, shock, or contact with heavy metals (e.g., Cu, Pb) to prevent detonation .

- Waste Disposal : Quench residual azides with 10% sodium nitrite in acidic solution (pH <3) to convert them to non-explosive amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.